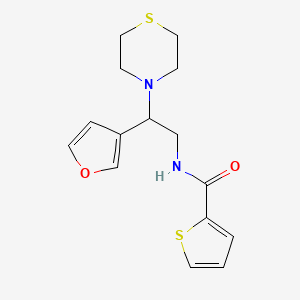

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide

Description

N-(2-(Furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to an ethyl chain substituted with a furan-3-yl group and a thiomorpholino (a sulfur-containing morpholine derivative) moiety.

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S2/c18-15(14-2-1-7-21-14)16-10-13(12-3-6-19-11-12)17-4-8-20-9-5-17/h1-3,6-7,11,13H,4-5,8-10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIFSDHNEIQGRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)C2=CC=CS2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

Formation of the Intermediate: The initial step involves the synthesis of 2-(furan-3-yl)ethylamine through the reaction of furfural with ethylamine under acidic conditions.

Thiomorpholine Introduction: The intermediate is then reacted with thiomorpholine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the thiomorpholinoethyl derivative.

Carboxamide Formation: Finally, the thiomorpholinoethyl derivative is coupled with thiophene-2-carboxylic acid using a dehydrating agent such as DCC (dicyclohexylcarbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

Substitution: Electrophilic substitution reactions can occur on the thiophene ring using reagents like bromine or iodine.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane at room temperature.

Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

Substitution: Halogenation using bromine in acetic acid.

Major Products

Oxidation: Oxidized derivatives of the furan and thiophene rings.

Reduction: Reduced forms of the furan and thiophene rings.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide is studied for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of both furan and thiophene rings.

Mechanism of Action

The mechanism by which N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide exerts its effects is likely related to its ability to interact with molecular targets such as enzymes or receptors. The thiomorpholine moiety can enhance binding affinity, while the furan and thiophene rings can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Carboxamide Derivatives

N-(2-Nitrophenyl)thiophene-2-carboxamide (I)

- Structure : Features a thiophene-2-carboxamide group linked to a 2-nitrophenyl substituent.

- Physicochemical Properties :

- Crystal Packing : Stabilized by weak C–H⋯O/S interactions, differing from 2NPFC due to sulfur’s larger atomic radius and polarizability .

- Biological Activity: Thiophene carboxamides are associated with genotoxicity in mammalian cells, while furan analogs may exhibit distinct metabolic pathways due to oxygen vs. sulfur heteroatoms .

N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p)

- Structure : Thiophene-3-carboxamide isomer with bulky aryl and pyridine substituents.

- Significance : Positional isomerism (2- vs. 3-carboxamide) may alter binding affinity in receptor interactions, though specific data are unavailable .

Fentanyl Analogs

Thiophene Fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide)

- Structure: Shares the thiophene-2-carboxamide core but incorporates a piperidine moiety instead of thiomorpholino.

- Pharmacology: A µ-opioid receptor agonist, part of the fentanyl class.

Furan-Containing Carboxamides

N-(4-(2-Chlorophenyl)-1,3-thiazol-2-yl)-2-morpholinoacetamide

- Structure: Combines a thiazole ring with morpholino and chlorophenyl groups.

- Comparison: The thiomorpholino group in the target compound may enhance lipophilicity compared to morpholino, affecting blood-brain barrier penetration .

N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)thiophene-2-carboxamide

- Structure: A quinoline-pyrimidine-thiophene hybrid with tetrahydrofuran-3-yl-oxy substituents.

- Significance : Demonstrates the versatility of thiophene carboxamides in multi-ring systems, though the target compound’s furan-3-yl group may confer distinct electronic effects .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring and a furan moiety, which are known to contribute to various biological activities. The structural formula can be represented as follows:

This compound is characterized by the presence of:

- Furan Ring : Contributes to antioxidant properties.

- Thiomorpholine : Enhances solubility and bioavailability.

- Thiophene : Imparts anti-inflammatory and anticancer properties.

Antitumor Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant antitumor properties. In particular, the compound has shown enhanced selectivity towards tumor cells compared to traditional chemotherapeutic agents, such as camptothecin derivatives. The mechanisms include:

- Inhibition of DNA Topoisomerases : Leading to DNA damage in cancer cells.

- Induction of Apoptosis : Triggering programmed cell death pathways.

A comparative analysis of the antitumor efficacy of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide against various cancer cell lines is summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | DNA Topoisomerase II inhibition |

| A549 (Lung Cancer) | 4.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 6.0 | Cell cycle arrest |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which have been attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies have demonstrated that it reduces the levels of TNF-alpha and IL-6 in activated macrophages.

Carbonic Anhydrase Inhibition

A related study explored the inhibition of carbonic anhydrase II by furan-substituted compounds, revealing nanomolar-level potency. This suggests potential applications in treating conditions like glaucoma through ocular hypotensive effects .

Case Studies

-

In Vivo Study on Tumor Growth : An animal model study demonstrated that administration of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide significantly reduced tumor size in xenograft models compared to control groups.

- Study Design : Mice were implanted with MCF-7 cells and treated with varying doses of the compound over four weeks.

- Results : Tumor volume decreased by approximately 60% at the highest dose.

- Ocular Pressure Reduction : A study involving ocular normotensive rabbits showed that topical application of the compound led to a significant reduction in intraocular pressure, indicating its potential as an ocular hypotensive agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.